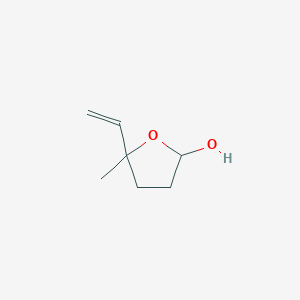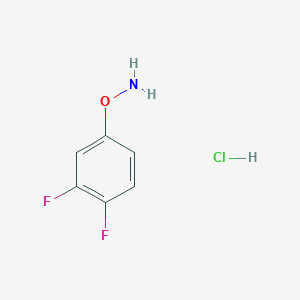
2-Iodo-4-methylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-methylpent-1-ene is an organic compound characterized by the presence of an iodine atom attached to the second carbon of a 4-methylpent-1-ene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylpent-1-ene can be achieved through several methods. One common approach involves the hydroiodination of 4-methylpent-1-ene using hydroiodic acid (HI) under controlled conditions . Another method includes the use of iodine and a suitable catalyst to facilitate the addition of iodine to the 4-methylpent-1-ene substrate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroiodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 4-methylpent-1-ene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of 4-methylpent-1-ol or 4-methylpentylamine.
Elimination: Formation of 4-methylpent-1-ene.
Oxidation: Formation of 4-methylpentan-2-one.
Reduction: Formation of 4-methylpentane.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Iodo-4-methylpent-1-ene in chemical reactions involves the reactivity of the iodine atom. The iodine atom can participate in nucleophilic substitution, where it is replaced by other nucleophiles, or in elimination reactions, where it is removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-methylpent-1-ene
- 2-Chloro-4-methylpent-1-ene
- 2-Fluoro-4-methylpent-1-ene
Comparison: 2-Iodo-4-methylpent-1-ene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and selectivity in chemical reactions. For example, iodine is a better leaving group in nucleophilic substitution reactions, making this compound more reactive in such processes compared to its bromo, chloro, and fluoro counterparts .
Eigenschaften
CAS-Nummer |
1091627-84-7 |
|---|---|
Molekularformel |
C6H11I |
Molekulargewicht |
210.06 g/mol |
IUPAC-Name |
2-iodo-4-methylpent-1-ene |
InChI |
InChI=1S/C6H11I/c1-5(2)4-6(3)7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
AGKHPTNMRWVGRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



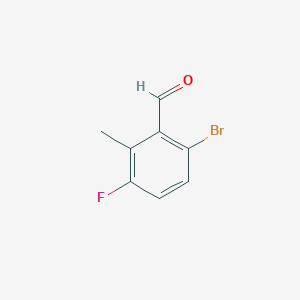
![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
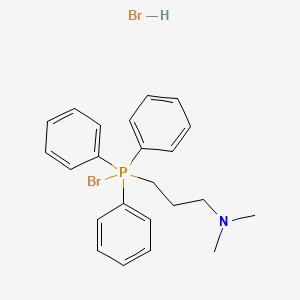
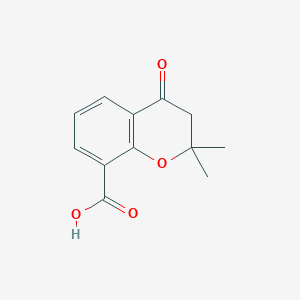
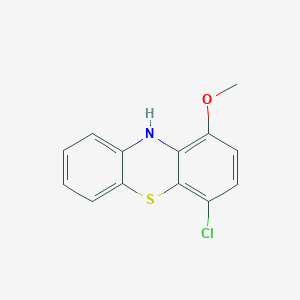

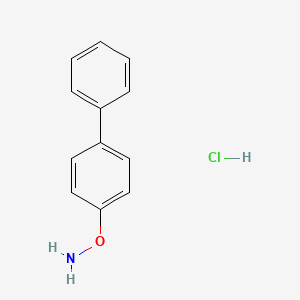
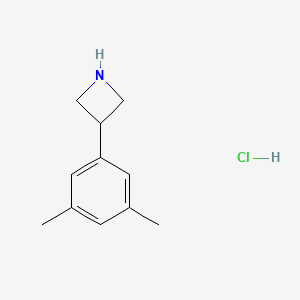
![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)

